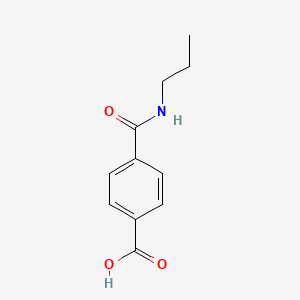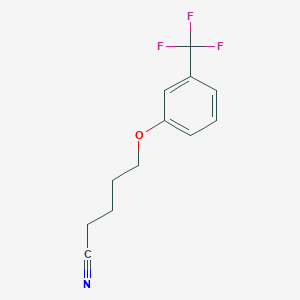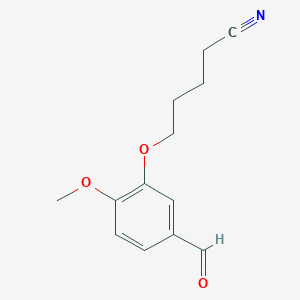
4-(Propylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propylcarbamoyl)benzoic acid is an organic compound belonging to the class of primary carboxylic acid amides It is characterized by the presence of a carboxamide group attached to a terephthalic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylcarbamoyl)benzoic acid typically involves the reaction of terephthalic acid with n-propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Esterification: Terephthalic acid is first esterified with methanol to form dimethyl terephthalate.
Amidation: The dimethyl terephthalate is then reacted with n-propylamine in the presence of a catalyst, such as titanium or tin, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and amidation processes. The reaction conditions are optimized to maximize yield and purity. The use of high-activity catalysts and precise temperature control are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid and other by-products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products
Oxidation: Terephthalic acid.
Reduction: n-Propylamine derivatives.
Substitution: Various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Propylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-(Propylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its interaction with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Terephthalamide: Similar structure but lacks the n-propyl group.
N-Propylbenzamide: Similar structure but lacks the terephthalic acid moiety.
Terephthalic Acid: The parent compound without the amide group.
Uniqueness
4-(Propylcarbamoyl)benzoic acid is unique due to the presence of both the terephthalic acid moiety and the n-propylamide group. This combination imparts specific chemical and physical properties that make it suitable for various applications.
Propiedades
IUPAC Name |
4-(propylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDZEIQSIMUYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B7859155.png)



![Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylate](/img/structure/B7859215.png)

